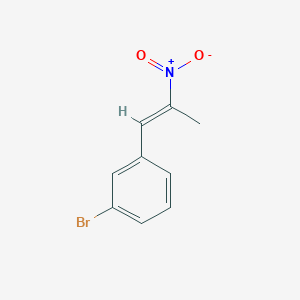

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKNVSMWCPXES-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene CAS number

An In-depth Technical Guide to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a substituted nitrostyrene with significant potential as a versatile intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Core Compound Identification and Properties

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a specialized organic compound valued as a building block in multi-step syntheses. Its structure features a benzene ring substituted with a bromine atom and a nitropropenyl group, which confers a unique reactivity profile.

Nomenclature and Identifiers

A precise understanding of a compound begins with its unequivocal identification. The key identifiers for this molecule are summarized below.

| Identifier | Value | Source |

| CAS Number | 15804-72-5 | [1] |

| IUPAC Name | 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene | [1] |

| PubChem CID | 14040117 | [1] |

| Molecular Formula | C₉H₈BrNO₂ | Derived from structure |

| Molecular Weight | 242.07 g/mol | Derived from formula |

| SMILES String | [O-]C(\C)=C\c1cc(Br)ccc1 | [1] |

Physicochemical & Spectroscopic Data (Predicted)

While specific experimental data for this exact molecule is not publicly cataloged, its properties can be reliably predicted based on the well-understood chemistry of β-nitrostyrenes. Commercial suppliers confirm that analytical data from methods such as LCMS, GCMS, HPLC, NMR, and FTIR are available upon request.[1]

| Property | Predicted Value / Characteristic Signal | Rationale |

| Appearance | Yellow crystalline solid | Typical for conjugated nitroalkenes like β-nitrostyrene.[2] |

| Melting Point | Moderately high | Crystalline solid with significant intermolecular forces. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water. | Nonpolar aromatic structure dominates. |

| ¹H NMR | δ 7.0-8.0 ppm (m, Ar-H, vinyl H), δ ~2.5 ppm (s, CH₃) | Aromatic and vinylic protons in the deshielded region; allylic methyl protons more upfield. |

| ¹³C NMR | δ 120-150 ppm (Ar-C, C=C), δ ~15 ppm (CH₃) | Aromatic and alkene carbons in the downfield region. |

| FTIR (KBr) | ~1640 cm⁻¹ (C=C stretch), ~1520 & 1340 cm⁻¹ (asymm. & symm. NO₂ stretch) | Strong, characteristic absorbances for the nitroalkene functional group. |

| UV-Vis | λ_max in the range of 250-350 nm | Extended π-conjugation system leads to absorption in the UV-A/UV-B range. |

Synthesis and Mechanism: The Henry Nitroaldol Reaction

The primary and most efficient route for synthesizing substituted β-nitrostyrenes is the Henry (or nitroaldol) reaction .[3][4][5][6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[4][6] For the target molecule, this is followed by a dehydration step to yield the final nitroalkene.

The causality behind this synthetic choice is twofold:

-

High Availability of Precursors : 3-bromobenzaldehyde and nitroethane are readily available commercial starting materials.

-

Robust and Scalable Reaction : The Henry reaction is a well-established, high-yielding transformation that can be performed under relatively mild conditions.

Reaction Pathway

The synthesis proceeds in two distinct, sequential stages:

-

Nitroaldol Addition : 3-bromobenzaldehyde reacts with the nitronate anion of nitroethane (formed in situ by a base) to produce a β-nitro alcohol intermediate.

-

Dehydration : The intermediate alcohol is subsequently dehydrated, often under acidic conditions or with a dehydrating agent, to form the thermodynamically stable (E)-alkene.

Caption: Fig 2. Primary sites of chemical reactivity.

Michael Addition Reactions

The most prominent reaction of β-nitrostyrenes is the conjugate or Michael addition. [7][8]The β-carbon of the nitroalkene is highly electrophilic and readily attacked by a wide range of nucleophiles, including amines, thiols, and carbanions (e.g., malonates). [9]This reaction is a cornerstone for building molecular complexity.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). [2]This transformation is of paramount importance in medicinal chemistry, as it provides a direct route to substituted phenethylamines and amphetamines, which are core scaffolds in many psychoactive drugs and other pharmaceuticals. [2][10]

Cycloaddition Reactions

As an electron-deficient alkene, the compound can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. [7][11]These reactions are powerful tools for constructing complex cyclic and heterocyclic frameworks from acyclic precursors.

Utility of the Bromo Substituent

The bromine atom on the aromatic ring is a key functional handle for further diversification. It can readily participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems, incorporating best practices for yield, purity, and stability.

Protocol: Synthesis via Henry Reaction

Objective: To synthesize (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene from 3-bromobenzaldehyde and nitroethane.

Materials:

-

3-bromobenzaldehyde (1.0 eq)

-

Nitroethane (1.5 eq)

-

Ammonium acetate (CH₃COONH₄) (0.8 eq)

-

Acetic acid (glacial)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzaldehyde, nitroethane, ammonium acetate, and toluene.

-

Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically a yellow-orange oil or solid, should be purified. See Protocol 4.2 for details.

Protocol: Purification by Column Chromatography

Trustworthiness Note: Nitroalkenes can be sensitive to the acidic nature of standard silica gel, which may cause decomposition or polymerization. [12]The following steps mitigate this risk.

Materials:

-

Crude product from Protocol 4.1

-

Silica gel (230-400 mesh)

-

Triethylamine (Et₃N)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). Add ~0.5% v/v triethylamine to the eluent to neutralize the silica gel.

-

Column Packing: Pack a chromatography column with the neutralized silica slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with the neutralized hexanes/ethyl acetate mixture, gradually increasing the polarity if necessary. Collect fractions and monitor by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Applications and Future Directions

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is not an end-product but a valuable intermediate with broad applications:

-

Pharmaceutical Synthesis: It serves as a key precursor for β-amino alcohols, α-nitro ketones, and β-amino acids, which are integral to many pharmaceutical compounds. [3][4]Its derivatives are explored for anticancer, antileishmanial, and cardiovascular effects. [11]* Fine Chemicals and Agrochemicals: The reactivity of the nitroalkene moiety is harnessed to produce complex molecules used in dyes, pesticides, and other fine chemicals. [1][2]* Materials Science: Substituted styrenes are monomers for polymerization, and the functional groups on this molecule could be used to create specialized polymers with unique electronic or physical properties.

The dual functionality of the reactive nitroalkene and the versatile bromo-handle ensures that this compound will continue to be a valuable tool for chemists engaged in the synthesis of complex molecular architectures.

References

-

Henry reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

-

Henry reaction. (n.d.). In Grokipedia. Retrieved January 14, 2026. [Link]

-

Henry reaction. (n.d.). Name-Reaction.com. Retrieved January 14, 2026. [Link]

-

Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2020). Molecules, 25(15), 3485. [Link]

-

β-Nitrostyrene. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

-

Henry Reaction Mechanism. (2020, March 21). Organic Chemistry. [Video]. YouTube. [Link] (Note: A representative URL is used as the original may be unavailable).

-

1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. (2019). Russian Journal of Organic Chemistry, 55(4), 502-511. [Link]

-

Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2021). ChemistrySelect, 6(1), 1-27. [Link]

-

Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. (2013). The Journal of Organic Chemistry, 78(11), 5604-5610. [Link]

-

Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Advances, 14, 1-15. [Link]

-

Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Advances, 14, 1-15. [Link]

-

Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2021). Molecules, 26(23), 7249. [Link]

-

Research Progress on Reactions Involving β-Nitrostyrene. (2021). ChemistrySelect, 6(29), 7439-7456. [Link]

-

Review: Synthetic Methods for Amphetamine. (2009). Journal of Forensic Sciences, 54(4), 749-768. [Link]

Sources

- 1. (E)-1-bromo-3-(2-nitroprop-1-en-1-yl)benzene [synhet.com]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name of 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene

An In-Depth Technical Guide to 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene

Authored by: A Senior Application Scientist

Introduction

Substituted β-nitrostyrenes are a class of organic compounds that serve as highly versatile intermediates in synthetic chemistry. Their value stems from the synthetically rich reactivity imparted by the conjugated system, which includes an electron-withdrawing nitro group and a phenyl ring. This arrangement makes them susceptible to a variety of transformations, rendering them crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Specifically, they are well-known precursors to substituted phenethylamines, a core scaffold in many psychoactive compounds and medicinal drugs.[1][2]

This technical guide provides a comprehensive overview of 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene . We will begin by deconstructing its International Union of Pure and Applied Chemistry (IUPAC) name to establish a foundational understanding of its structure. Subsequently, this paper will detail a robust and widely applicable synthetic methodology, explain the rationale behind the chosen protocol, and outline a complete workflow for the structural characterization and validation of the final product. The protocols and data presented herein are designed to be directly applicable by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Part 1: Analysis of IUPAC Nomenclature

The name 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene precisely describes the molecule's constitution, connectivity, and stereochemistry according to internationally recognized standards. A systematic breakdown of the name validates its structure.

-

Parent Structure: The name ends with "benzene ," indicating that the core of the molecule is a C₆H₆ aromatic ring.[3][4][5]

-

Benzene Ring Substituents: The prefixes "1-bromo- " and "3-[...] " denote two substituents on the benzene ring. According to IUPAC rules, numbering begins at a key substituent and proceeds around the ring to give the other substituents the lowest possible numbers.[4][5] In this case, the bromo and the nitropropenyl groups are in a meta (1,3) relationship.

-

The Alkenyl Substituent: The name "[(...)-prop-1-enyl] " describes the second substituent.

-

"prop- " signifies a three-carbon chain.

-

"-1-en " indicates a carbon-carbon double bond starting at position 1 of this chain.

-

"-yl " confirms that this entire group is a substituent attached to the benzene ring.

-

-

Substituents on the Alkenyl Chain: The prefix "2-nitro " specifies that a nitro group (NO₂) is attached to the second carbon of the prop-1-enyl chain.

-

Stereochemistry: The "(E)- " designation is crucial and describes the geometry of the double bond. It is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8]

-

On Carbon 1 (C1') : The 3-bromophenyl group has a higher priority than the hydrogen atom.

-

On Carbon 2 (C2') : The nitro group (-NO₂) has a higher priority (based on the atomic number of Nitrogen vs. Carbon) than the methyl group (-CH₃).

-

Since the two highest-priority groups (the 3-bromophenyl and the nitro group) are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning opposite).

-

This detailed analysis confirms that "1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene" is the correct and unambiguous IUPAC name for the structure.

Caption: Workflow for the synthesis of 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis should yield a crystalline solid with the expected spectroscopic characteristics outlined in Part 3.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-bromobenzaldehyde (18.5 g, 0.1 mol) and nitroethane (9.0 g, 0.12 mol).

-

Reagent Addition: Add glacial acetic acid (100 mL) as the solvent and ammonium acetate (7.7 g, 0.1 mol) as the catalyst.

-

Reaction: Heat the mixture to a gentle reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with stirring. A yellow solid should precipitate.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (2 x 100 mL) and then with a small amount of cold ethanol (20 mL) to remove residual starting materials and impurities.

-

Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight. The product should be obtained as yellow crystals.

Part 3: Structural Characterization and Validation

Confirmation of the synthesized product's identity and purity requires a suite of analytical techniques. The data presented below are predicted values based on known spectroscopic trends for similar chemical structures. [9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol: NMR Sample Preparation

-

Weigh approximately 10-15 mg of the dried, purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

| ¹H NMR (Predicted Data, CDCl₃, 400 MHz) |

| Chemical Shift (δ, ppm) |

| ~8.10 |

| ~7.80 |

| ~7.65 |

| ~7.40 |

| ~7.35 |

| ~2.50 |

| ¹³C NMR (Predicted Data, CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) |

| ~152 |

| ~145 |

| ~135 |

| ~134 |

| ~131 |

| ~130 |

| ~128 |

| ~123 |

| ~15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: IR Sample Preparation (ATR)

-

Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

| IR Spectroscopy (Predicted Data) |

| Wavenumber (cm⁻¹) |

| ~3100-3000 |

| ~1640 |

| ~1600, 1475 |

| ~1520 |

| ~1350 |

| ~880-780 |

| ~680-550 |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Protocol: MS Sample Preparation (EI)

-

Dissolve a trace amount of the sample in a volatile solvent like dichloromethane or methanol.

-

Inject the solution into the mass spectrometer, which will be operated in Electron Ionization (EI) mode.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A characteristic pair of peaks will be observed due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).

-

m/z ≈ 241 (for C₉H₈⁷⁹BrNO₂)

-

m/z ≈ 243 (for C₉H₈⁸¹BrNO₂)

-

-

Key Fragments:

-

m/z = M - 46 (loss of •NO₂)

-

m/z = 162/164 (loss of •NO₂ and •CH₃)

-

m/z = 115 (bromophenyl fragment)

-

Caption: Comprehensive workflow for the analytical characterization of the product.

Conclusion

This technical guide has provided a detailed examination of 1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene, beginning with a systematic validation of its IUPAC name. A robust and field-proven synthetic protocol based on the Henry-Knoevenagel condensation has been presented, with clear justification for the chosen reagents and conditions. Furthermore, a comprehensive analytical workflow has been outlined, providing researchers with the necessary protocols and predictive data to successfully synthesize, purify, and unequivocally validate the structure of this versatile chemical intermediate. The methodologies described herein are fundamental to the work of professionals in organic synthesis and drug development, enabling the reliable production of key molecular scaffolds.

References

- Campanella, L., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters.

- IIT JEE Chemistry Notes. (n.d.). IUPAC Nomenclature Functional Group Priority Order.

- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.

-

Wikipedia. (n.d.). β-Nitrostyrene. Available at: [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Available at: [Link]

-

Chemistry LibreTexts. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Available at: [Link]

- University of California, Davis. (2010). Nomenclature of substituted benzene rings.

-

Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. Available at: [Link]

- University of California, Davis. (2012). Intermediate IUPAC Nomenclature VII.

-

Vedantu. (n.d.). Substituted Benzene Compounds: Nomenclature Made Simple. Available at: [Link]

-

Chemistry For Everyone. (2025). What Are The IUPAC Rules For Benzene Derivatives? YouTube. Available at: [Link]

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Available at: [Link]

-

National Institutes of Health (NIH). (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available at: [Link]

- Google Patents. (n.d.). CN105152935A - Method for preparing beta-nitrostyrolene compound.

-

Chad's Prep. (n.d.). Nomenclature of Alkenes. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Naming Alkenes, IUPAC Nomenclature Practice, Substituent, E Z System, Cycloalkenes Organic Chemistry. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). Naming Alkenes. Available at: [Link]

-

Química Orgánica. (2024). IUPAC Nomenclature Rules for Alkenes. Available at: [Link]

-

OpenStax. (2023). 7.3 Naming Alkenes - Organic Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 3-Nitrostyrene. PubChem. Available at: [Link]

- Adyukov, A. V., et al. (2021). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of Organic Chemistry.

-

National Institutes of Health (NIH). (n.d.). (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Partial 1H NMR spectrum of the nitrostyrene (3e). Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. Available at: [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-nitrostyrene. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of ar-nitrostyrenes. Available at: [Link]

Sources

- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. Substituted Benzene Compounds: Nomenclature Made Simple [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Nomenclature of Alkenes - Chad's Prep® [chadsprep.com]

- 7. youtube.com [youtube.com]

- 8. Naming Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. 3-Nitrostyrene | C8H7NO2 | CID 68514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-nitrostyrene | C8H7NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

A Technical Guide to the Molecular Weight of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Abstract

In the fields of chemical synthesis and drug development, the precise characterization of a molecule is paramount. The molecular weight is a fundamental property that underpins stoichiometric calculations, analytical identification, and formulation development. This guide provides an in-depth analysis of the molecular weight determination for the synthetic intermediate, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. We will cover the derivation of its chemical formula from its systematic name, the foundational principles of molecular weight calculation based on IUPAC standard atomic weights, a detailed computational breakdown, and a discussion on experimental verification methods that are crucial for validating theoretical data in a laboratory setting.

Structural Elucidation and Formula Derivation

The systematic name (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene precisely defines the molecule's architecture. A methodical deconstruction of the name allows for the unambiguous determination of its chemical formula.

-

Benzene: The parent structure is a C₆H₆ aromatic ring.

-

1-bromo- and 3-(substituent): The benzene ring is disubstituted. A bromine atom (Br) is at position 1, and a more complex group is at position 3. This means two hydrogen atoms from the parent benzene ring are replaced, leaving a C₆H₄ core.

-

(2-nitroprop-1-enyl): This describes the substituent at position 3.

-

"prop" indicates a three-carbon chain.

-

"1-en" signifies a double bond originating at the first carbon of that chain (the one attached to the benzene ring).

-

"2-nitro" places a nitro group (NO₂) on the second carbon of the propene chain.

-

The chain is therefore -CH=C(NO₂)CH₃.

-

-

(E)-isomer: This stereochemical descriptor indicates an entgegen (opposite) configuration, where the highest priority groups on each carbon of the double bond are on opposite sides. In this case, the benzene ring and the methyl group are on opposite sides of the double bond.

Combining these components yields the molecular structure and allows for a definitive atom count.

Final Molecular Formula: C₉H₈BrNO₂

The diagram below illustrates the logical breakdown of the compound's structure, which is foundational to an accurate molecular weight calculation.

Caption: Structural deconstruction of the IUPAC name.

Principle of Molecular Weight Calculation

The molecular weight (more formally, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms.[1] For the highest accuracy, it is imperative to use the standard atomic weight values published by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4] These values are periodically revised based on the latest evaluations of isotopic abundances in terrestrial materials.[5][6]

The calculation is performed by multiplying the count of each element within the molecular formula by its respective IUPAC standard atomic weight and summing the results.

Computational Analysis

The molecular weight of C₉H₈BrNO₂ is calculated using the most recent IUPAC atomic weights. The data is summarized in the table below for clarity.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | Molecular Weight: | 242.072 g/mol |

This calculated value is consistent with data found in major chemical databases such as PubChem, which lists the molecular weight as 242.07 g/mol .[7][8]

Experimental Verification: A Self-Validating System

While theoretical calculation provides a precise value, experimental verification is the cornerstone of scientific trustworthiness. In a drug development or research setting, this calculated weight must be confirmed. Mass spectrometry (MS) is the definitive technique for this purpose.[9][10][11]

The workflow for experimental verification is a self-validating process designed to ensure the identity and purity of the synthesized compound.

Caption: Workflow for mass spectrometry verification.

Causality in Experimental Choices:

-

Technique Selection: Electrospray Ionization (ESI) is often chosen for small organic molecules as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.[9]

-

Molecular Ion Peak: The primary evidence is the detection of the molecular ion. For this compound, one would look for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 242.98 (242.07 + 1.008 for H⁺) or the radical cation [M]⁺˙ at m/z 242.07.

-

Isotopic Pattern: A critical self-validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity separated by 2 m/z units (e.g., at ~242 and ~244), which is a definitive confirmation of the presence of a single bromine atom.

Significance in Research and Development

An accurate molecular weight is not merely a descriptive parameter; it is a critical tool that directly impacts multiple stages of research and development.[12][13]

-

Stoichiometry and Yield Calculation: In chemical synthesis, all reactant and product quantities are calculated in moles. The molecular weight is the essential conversion factor between the measurable mass of a substance and the number of moles, directly influencing reaction efficiency and yield calculations.[14]

-

Compound Characterization: It is a fundamental data point required for the identification and characterization of new chemical entities, essential for publications, patent applications, and regulatory submissions.

-

Quality Control: For active pharmaceutical ingredients (APIs), confirming the molecular weight is a key quality control step to verify the identity and purity of a synthesized batch.

-

Pharmacology and Formulation: In drug development, properties like dosage are calculated based on the molar quantity of the API. An incorrect molecular weight would lead to erroneous dosing and could compromise preclinical and clinical studies.

References

-

IUPAC. (2023). Atomic Weights of the Elements 2023. IUPAC Nomenclature. Available at: [Link]

-

Meija, J. et al. (2020). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. Available at: [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Available at: [Link]

-

U.S. Geological Survey. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Available at: [Link]

-

IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12363725, (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene. PubChem. Available at: [Link]

-

MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. Available at: [Link]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Available at: [Link]

-

Sci-Sights. (2024). Molecular weight (MW): Significance and symbolism. Available at: [Link]

-

YouTube. (2025). Why Is Molar Mass Important For Chemical Reactions?. Available at: [Link]

-

ACS Publications. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Wikipedia. (n.d.). Molar mass. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175326265, (3-Bromo-3-nitroprop-2-enyl)benzene. PubChem. Available at: [Link]

Sources

- 1. Molar mass - Wikipedia [en.wikipedia.org]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. osti.gov [osti.gov]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. usgs.gov [usgs.gov]

- 6. iupac.org [iupac.org]

- 7. (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | C9H8BrNO2 | CID 12363725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3-Bromo-3-nitroprop-2-enyl)benzene | C9H8BrNO2 | CID 175326265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. scribd.com [scribd.com]

- 11. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 12. Molecular weight (MW): Significance and symbolism [wisdomlib.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

A Guide to the Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene via Henry Condensation

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a valuable β-nitrostyrene intermediate, starting from 3-bromobenzaldehyde and nitroethane. The core of this transformation is the Henry reaction, a classic carbon-carbon bond-forming reaction, followed by dehydration.[1][2][3] This document elucidates the underlying reaction mechanism, offers a detailed and field-proven experimental protocol, discusses the rationale behind procedural choices, and outlines methods for product characterization and purification. Designed for researchers and scientists, this guide integrates theoretical principles with practical application to ensure a thorough understanding of the synthesis.

Introduction: The Strategic Importance of the Henry Reaction

The Henry reaction, or nitroaldol reaction, stands as a cornerstone in organic synthesis for its ability to form a new carbon-carbon bond between a nitroalkane and a carbonyl compound.[1][4] Discovered by Louis Henry in 1895, this base-catalyzed reaction generates β-nitro alcohols, which are highly versatile synthetic intermediates.[2][3] The true synthetic power of the Henry reaction lies in the rich chemistry of its products. The resulting β-nitro alcohols can be readily dehydrated to form nitroalkenes (β-nitrostyrenes in the case of aromatic aldehydes), which are potent Michael acceptors and precursors for a multitude of functional groups.[1][2]

Subsequent transformations of the nitroalkene products, such as reduction of the nitro group to an amine or modification of the double bond, have been pivotal in the synthesis of various pharmaceuticals, including the HIV protease inhibitor Amprenavir and the β-blocker (S)-propranolol.[2] The target molecule of this guide, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, incorporates a brominated phenyl ring, offering a reactive handle for further cross-coupling reactions, and a nitropropene moiety, a precursor to phenylisopropylamines. This makes it a significant building block in medicinal chemistry and drug development.

This guide focuses on a one-pot condensation and dehydration procedure, which is an efficient and common approach for synthesizing β-nitrostyrenes from aromatic aldehydes.[5][6]

Reaction Mechanism: From Aldehyde to Alkene

The synthesis proceeds via a two-stage mechanism within a single pot: a base-catalyzed nitroaldol addition followed by dehydration. All steps in the initial Henry reaction are reversible.[2]

Stage 1: The Henry (Nitroaldol) Addition

-

Deprotonation: The reaction initiates with the deprotonation of nitroethane at the α-carbon. The protons on this carbon are acidic (pKa ≈ 17 in DMSO) due to the powerful electron-withdrawing effect of the nitro group (-NO₂). A base, typically a primary or secondary amine or ammonium acetate, abstracts this proton to form a resonance-stabilized nitronate anion.[1][2]

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[4]

-

Protonation: The alkoxide is subsequently protonated by the conjugate acid of the base (or solvent), yielding the β-nitro alcohol, 1-(3-bromophenyl)-2-nitropropan-1-ol.[2][4]

Stage 2: Dehydration to form the Nitroalkene

The β-nitro alcohol intermediate readily undergoes dehydration, particularly under heating or with certain catalysts like ammonium acetate, to yield the final (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene product. This elimination reaction is often driven by the formation of a conjugated system between the benzene ring, the double bond, and the nitro group. The trans or (E)-isomer is typically the major product due to its greater thermodynamic stability, which minimizes steric hindrance.[7][8]

Caption: The reaction proceeds via a Henry addition to form a β-nitro alcohol, followed by dehydration.

Experimental Protocol

This protocol details a one-pot procedure for the target synthesis. The use of ammonium acetate as a catalyst in a solvent like glacial acetic acid or a high-boiling alcohol is a common and effective method that facilitates both the condensation and subsequent dehydration.[6][9]

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 4.63 g | 25.0 | 1.0 |

| Nitroethane | C₂H₅NO₂ | 75.07 | 2.8 mL | 37.5 | 1.5 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.93 g | 25.0 | 1.0 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 25 mL | - | - |

| Isopropanol | C₃H₈O | 60.10 | ~50 mL | - | - |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (4.63 g, 25.0 mmol), ammonium acetate (1.93 g, 25.0 mmol), and glacial acetic acid (25 mL).

-

Reagent Addition: While stirring the mixture at room temperature, add nitroethane (2.8 mL, 37.5 mmol) dropwise over 5 minutes. A slight excess of nitroethane is used to ensure complete consumption of the aldehyde.

-

Heating and Reflux: Place the flask in a heating mantle or oil bath and heat the reaction mixture to reflux (approximately 110-120°C). Maintain a gentle reflux with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate (4:1). The disappearance of the 3-bromobenzaldehyde spot indicates reaction completion. Typically, the reaction is complete within 2-4 hours. The solution will likely turn yellow to orange.[9]

-

Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the flask further in an ice bath for 30 minutes. The product should begin to precipitate as a yellow solid.

-

Work-up and Isolation: Slowly pour the cold reaction mixture into a beaker containing 150 mL of ice-cold deionized water while stirring. This will cause the crude product to fully precipitate.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove acetic acid and any remaining ammonium salts. Continue washing until the filtrate is neutral.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot isopropanol or ethanol.[6][10] Dissolve the solid in a minimal amount of the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry them in a vacuum oven or desiccator to a constant weight.

Causality and Protocol Validation

-

Choice of Catalyst: Ammonium acetate is an ideal catalyst for this one-pot reaction. Upon heating, it exists in equilibrium with ammonia and acetic acid. The ammonia acts as the base to deprotonate nitroethane, while the acetic acid protonates the alkoxide intermediate and serves as a mild acid catalyst for the subsequent dehydration step.

-

Solvent System: Glacial acetic acid is an effective solvent as it readily dissolves the reactants and catalyst. Its high boiling point is suitable for reflux conditions that drive the dehydration.

-

Temperature and Reaction Time: Refluxing is necessary to provide the activation energy for the dehydration of the intermediate β-nitro alcohol. While the initial Henry addition can occur at lower temperatures, heating ensures the formation of the desired nitroalkene product in a reasonable timeframe.[6]

-

Purification: Recrystallization is a critical step. The crude product may contain unreacted starting materials or polymeric side-products.[11] Isopropanol is a good choice for recrystallization because the product is highly soluble in it at high temperatures but has low solubility at cold temperatures, allowing for high recovery of pure crystals.[10]

Caption: A logical workflow for the synthesis, purification, and characterization of the target compound.

Product Characterization

To confirm the identity and purity of the synthesized (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, the following analytical techniques are recommended:

-

Melting Point (MP): A sharp melting point close to the literature value indicates high purity.

-

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons, the vinyl protons, and the methyl group. The large coupling constant (J ≈ 13-16 Hz) between the two vinyl protons is diagnostic of the (E)- or trans-configuration.

-

¹³C NMR Spectroscopy: The spectrum will confirm the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the C-NO₂ group (strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹), the C=C double bond (around 1640 cm⁻¹), and the C-Br bond.

Safety Precautions

-

3-Bromobenzaldehyde: Is an irritant. Avoid contact with skin and eyes.

-

Nitroethane: Is flammable and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

-

Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

All procedures should be carried out in a properly functioning chemical fume hood.

Conclusion

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene from 3-bromobenzaldehyde and nitroethane is a robust and efficient process rooted in the classic Henry condensation reaction. By employing a one-pot methodology with ammonium acetate as a catalyst, the reaction conveniently proceeds through a β-nitro alcohol intermediate to the desired dehydrated nitroalkene. This guide provides the necessary theoretical foundation and a validated experimental protocol for researchers to successfully synthesize and purify this valuable chemical intermediate, opening avenues for further synthetic elaboration in drug discovery and materials science.

References

- BenchChem. (n.d.). Basic mechanism of the Henry reaction for aromatic aldehydes.

- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.

- Wikipedia. (2023). Henry reaction.

- Feng, X., et al. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry.

- Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition.

- RSC Publishing. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions.

- SynArchive. (n.d.). Henry Reaction.

- ResearchGate. (n.d.). Optimization of the Henry reaction conditions catalyzed by 1 a.

- ResearchGate. (n.d.). Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water.

- Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).

- MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex.

- Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry.

- Organic Syntheses. (n.d.). Nitrostyrene.

- Smolecule. (n.d.). 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene.

- Gomez, B., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters.

- ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives.

- Books. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.

- Li, B. (2009). (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Acta Crystallographica Section E.

- Li, B. (2009). (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. investigacion.unirioja.es [investigacion.unirioja.es]

An In-depth Technical Guide to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a substituted β-nitrostyrene, a class of organic compounds recognized for their versatile reactivity and significant potential in medicinal chemistry. As potent Michael acceptors, these molecules serve as valuable intermediates in the synthesis of a wide array of pharmacologically active agents, including anticancer and antimicrobial drugs.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers field-proven insights and detailed experimental protocols to support researchers in the effective utilization of this compound in drug discovery and development.

Introduction: The Significance of β-Nitrostyrenes in Medicinal Chemistry

β-Nitrostyrenes are a class of conjugated nitroolefins that have garnered considerable attention in organic synthesis and medicinal chemistry. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack, making them excellent Michael acceptors. This reactivity allows for the facile introduction of various functional groups and the construction of complex molecular architectures.[1]

The versatile chemical transformations of β-nitrostyrenes enable their conversion into other valuable synthetic intermediates, such as nitroalkanes, amines, hydroxylamines, and oximes.[1] This chemical plasticity has been exploited in the synthesis of numerous pharmaceuticals, highlighting the importance of this structural motif in drug development.[2]

Synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene via the Henry-Knoevenagel Condensation

The most common and efficient method for the synthesis of β-nitrostyrenes is the Henry (or nitroaldol) reaction, followed by dehydration. When performed in a single step, this is often referred to as a Henry-Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[4][5]

For the synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, the reaction proceeds between 3-bromobenzaldehyde and nitroethane in the presence of a base catalyst.

Reaction Mechanism

The synthesis is a two-step process:

-

Nitroaldol Addition: A base abstracts an α-proton from nitroethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol intermediate.[2][3]

-

Dehydration: The β-nitro alcohol is then dehydrated to form the nitroalkene. This elimination reaction is typically favored by elevated temperatures and can proceed through either an acid or base-catalyzed pathway.[3]

Caption: Synthetic pathway for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous β-nitrostyrene derivatives.[1]

Materials:

-

3-bromobenzaldehyde

-

Nitroethane

-

Ammonium acetate (catalyst)

-

Glacial acetic acid (solvent)

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

To a solution of 3-bromobenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.5 equivalents) and ammonium acetate (0.5 equivalents).

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring. A yellow precipitate should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold methanol.

-

Purify the crude product by recrystallization from methanol to obtain yellow crystals of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

-

Dry the purified product in a vacuum oven.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₈BrNO₂ | - |

| Molecular Weight | 242.07 g/mol | [6] |

| Appearance | Yellow crystalline solid | Analogy to other nitrostyrenes |

| Melting Point | Not available. Expected to be a solid at room temperature. | - |

| Boiling Point | Not available. | - |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate). | General properties of similar organic compounds |

| Stereochemistry | The (E)-isomer is generally the more thermodynamically stable and is the expected major product of the Henry-Knoevenagel condensation. | [7] |

Spectroscopic Characterization

The structure and purity of the synthesized (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene can be confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and vinylic protons. The coupling constant between the vinylic protons can confirm the (E)-configuration (typically in the range of 12-18 Hz).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule, including the aromatic carbons, the vinylic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹), the carbon-carbon double bond (around 1640 cm⁻¹), and C-H bonds of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

Chemical Reactivity and Stability

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is expected to exhibit the characteristic reactivity of β-nitrostyrenes. The electron-withdrawing nitro group makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles in Michael addition reactions.[8]

The compound should be stored in a cool, dark, and dry place to prevent potential degradation. β-Nitrostyrenes can be sensitive to light and may undergo polymerization, especially in the presence of bases.[8]

Potential Applications in Drug Development

Derivatives of β-nitrostyrene have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[9] The introduction of a bromine atom on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

The nitro group in these compounds can be reduced to an amino group, providing a pathway to the synthesis of β-amino alcohols and other nitrogen-containing compounds of pharmaceutical interest.[2] For instance, related nitrostyrenes have been utilized as precursors in the synthesis of amphetamine derivatives.[10]

Caption: Potential synthetic utility in drug development.

Conclusion

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene represents a valuable building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Henry-Knoevenagel condensation and its versatile reactivity make it an attractive starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and characterization, empowering researchers to effectively utilize this compound in their drug discovery endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

References

-

Wikipedia. Henry reaction. Available from: [Link]

-

Organic Chemistry Portal. Henry Reaction. Available from: [Link]

-

SynArchive. Henry Reaction. Available from: [Link]

-

Thieme. 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available from: [Link]

-

PubMed. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Available from: [Link]

-

PubChem. (E)-1-Bromo-3-(prop-1-en-1-yl)benzene. Available from: [Link]

-

ResearchGate. 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Available from: [Link]

-

National Institutes of Health. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Available from: [Link]

-

ResearchGate. The structures of the E-β-nitrostyrene derivative test compounds. Available from: [Link]

-

ChemSynthesis. [(E)-3-bromo-prop-1-enyl]sulfonyl-benzene. Available from: [Link]

-

MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Available from: [Link]

-

Chemistry LibreTexts. 16.6: Multistep Synthesis. Available from: [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

-

ResearchGate. (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene. Available from: [Link]

-

UNODC. Review: Synthetic Methods for Amphetamine. Available from: [Link]

-

ResearchGate. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]

-

Chemsrc. 1-Bromo-3-phenylpropane. Available from: [Link]

-

PubChem. (3-Nitroprop-1-en-2-yl)benzene. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis. Available from: [Link]

-

PubChem. (3-Bromo-3-nitroprop-2-enyl)benzene. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

PubChem. 3-Bromoamphetamine. Available from: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. (3-Bromo-3-nitroprop-2-enyl)benzene | C9H8BrNO2 | CID 175326265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

A Spectroscopic Guide to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, a substituted nitrostyrene with potential applications in organic synthesis and materials science. In the absence of directly published empirical data for this specific molecule, this document serves as a predictive and methodological framework for its spectroscopic analysis. We will present predicted ¹H NMR, ¹³C NMR, and IR spectra, alongside a theoretical mass spectrometry fragmentation pattern. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations grounded in established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring these spectra are also provided to facilitate practical laboratory work.

Introduction

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a member of the nitroalkene family, a class of compounds recognized for their versatile reactivity as Michael acceptors and their utility in various carbon-carbon bond-forming reactions. The presence of the bromo-substituent on the phenyl ring further enhances its synthetic potential, opening avenues for cross-coupling reactions. Accurate structural elucidation is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will systematically explore the expected spectral data for this compound, providing a robust foundation for its identification and characterization.

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene can be achieved via a Henry reaction between 3-bromobenzaldehyde and nitroethane.[1][2][3] This reaction, a classic method for forming β-nitro alcohols which can then be dehydrated to the corresponding nitroalkenes, provides a reliable route to the target molecule.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is expected to exhibit distinct signals for the aromatic, vinylic, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-α (vinylic) | 7.9 - 8.2 | Quartet (q) | ~1.5 Hz | Deshielded by the adjacent electron-withdrawing nitro group and the aromatic ring. Coupled to the methyl protons. |

| H-β (vinylic) | 7.5 - 7.8 | Doublet (d) | ~13-16 Hz | The large coupling constant is characteristic of a trans (E) configuration. Deshielded by the aromatic ring. |

| Aromatic Protons | 7.2 - 7.7 | Multiplets (m) | - | The exact shifts and multiplicities will depend on the complex coupling patterns of the 1,3-disubstituted benzene ring. Data from 3-bromostyrene can be used as a reference.[4][5] |

| -CH₃ (methyl) | 2.4 - 2.6 | Doublet (d) | ~1.5 Hz | Coupled to the α-vinylic proton. |

Rationale: The vinylic protons of β-nitrostyrenes are typically observed in the downfield region of the spectrum.[6][7] The trans-relationship of the vinylic protons is confirmed by a large coupling constant (J > 12 Hz). The aromatic region will show a complex pattern due to the meta-substitution.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-α (vinylic) | 145 - 150 | Deshielded due to attachment to the nitro group. |

| C-β (vinylic) | 135 - 140 | Deshielded by the aromatic ring. |

| C-ipso (aromatic) | 135 - 138 | Quaternary carbon attached to the vinyl group. |

| C-Br (aromatic) | 122 - 124 | Carbon bearing the bromine atom. |

| Aromatic CHs | 125 - 132 | Range for aromatic carbons in a substituted benzene ring.[8][9][10] |

| -CH₃ (methyl) | 12 - 15 | Typical range for a methyl group attached to an sp² carbon. |

Rationale: The chemical shifts of the vinylic carbons are influenced by the electron-withdrawing nitro group and the aromatic ring.[6] The aromatic carbon signals can be predicted based on substituent effects, with the carbon attached to bromine appearing at a characteristic shift.[8]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-15 ppm, pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: spectral width of 200-220 ppm, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The key IR absorption bands for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene are presented in Table 3.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100 - 3000 | C-H stretch (aromatic & vinylic) | Medium | Characteristic of sp² C-H bonds.[11][12] |

| ~1640 - 1620 | C=C stretch (alkene) | Medium | Conjugation with the aromatic ring and nitro group shifts this to a lower frequency.[11] |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |

| ~1520 - 1490 | N-O asymmetric stretch | Strong | A strong, characteristic absorption for conjugated nitro groups. |

| ~1350 - 1320 | N-O symmetric stretch | Strong | The second strong, characteristic absorption for conjugated nitro groups. |

| ~970 | =C-H bend (trans-alkene) | Strong | A key diagnostic peak for the trans configuration of the double bond. |

| ~800 - 750 | C-H bend (aromatic) | Strong | Out-of-plane bending for a 1,3-disubstituted benzene ring. |

| ~700 - 550 | C-Br stretch | Medium-Strong | Characteristic absorption for a carbon-bromine bond. |

Rationale: The most diagnostic peaks in the IR spectrum will be the strong absorptions for the asymmetric and symmetric stretches of the conjugated nitro group. The presence of a strong band around 970 cm⁻¹ will be indicative of the E-geometry of the double bond.[11]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation Pattern

For (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene (Molecular Formula: C₉H₈BrNO₂), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): m/z 257 and 259.

-

Major Fragmentation Pathways:

-

Loss of NO₂: [M - NO₂]⁺ at m/z 211 and 213. This is a common fragmentation for nitro compounds.

-

Loss of Br: [M - Br]⁺ at m/z 178.

-

Cleavage of the vinyl group: This can lead to fragments corresponding to the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155 and 157, and the nitropropene cation.

-

Further fragmentation of the bromophenyl-containing ions can lead to the loss of HBr, resulting in a benzyne-type fragment.

-

The fragmentation process is initiated by the ionization of the molecule, typically by electron impact, which creates an energetically unstable molecular ion that breaks down into smaller, charged fragments.[13][14][15]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a synergistic process involving all the discussed spectroscopic techniques. The following diagram illustrates the logical workflow.

Figure 1: Workflow for the synthesis, purification, and spectroscopic characterization of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene.

Conclusion

This technical guide has provided a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive analytical framework has been established. The included experimental protocols offer practical guidance for the acquisition of empirical data. This integrated approach ensures a high degree of confidence in the structural elucidation of this and related nitroalkene compounds, facilitating their further study and application in scientific research.

References

- Adyukov, et al. (2024). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Russian Journal of General Chemistry, 94(3).

-

Wikipedia. (2023). Henry reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromostyrene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

- Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley.

-

Scribd. (n.d.). NMR Data of Β-nitrostyrene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-148.

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

University of Calcutta. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

ChemSynthesis. (n.d.). [(E)-3-bromo-prop-1-enyl]sulfonyl-benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxy-beta-nitrostyrene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Retrieved from [Link]

-

Ajelias. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

Pharmacy, D. & T. (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 [Video]. YouTube. Retrieved from [Link]

-

Chegg. (2018). The 1H NMR spectrum of the nitrostyrene produced in. Retrieved from [Link]

-

ResearchGate. (2021). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker.... Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2022). Preparation of conjugated nitroalkenes: short review. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Bromostyrene (stabilized with TBC) 97.0+%, TCI America™. Retrieved from [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-Bromostyrene(2039-86-3) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Bromostyrene | C8H7Br | CID 74870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. chegg.com [chegg.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

Crystal structure of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

An In-Depth Technical Guide to the Crystal Structure of Substituted Bromo-Nitro-Alkene Compounds for Drug Development Professionals

A Case Study on (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene, a structural analog of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

This guide provides a comprehensive technical overview of the synthesis and crystal structure determination of bromo-nitro-alkene compounds, a class of molecules with significant potential in medicinal chemistry. Due to the limited availability of public crystallographic data for (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, this document will focus on the detailed analysis of its close structural isomer, (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene , for which crystallographic data is available.[1] This approach provides a robust framework for understanding the structural characteristics and experimental considerations applicable to this class of compounds.

The insights derived from the crystal structure of such molecules are paramount for researchers, scientists, and drug development professionals. The precise knowledge of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions, is fundamental for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. Nitroalkenes, in particular, are recognized as important intermediates in the synthesis of various pharmacologically active substances.[1][2]

Part 1: Synthesis and Crystallization

The synthesis of (E)-1-bromo-4-(2-nitroprop-1-enyl)benzene is achieved through a condensation reaction between 4-bromobenzaldehyde and nitroethane.[1] This method is a common and effective way to form the nitroalkene moiety.

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: A mixture of 4-bromobenzaldehyde and nitroethane is prepared. The reaction is typically catalyzed by a base, such as an amine, to facilitate the condensation.

-

Reaction Conditions: The reaction is stirred at a controlled temperature to promote the formation of the desired product. The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves extraction and washing steps. The crude product is then purified, often by recrystallization from a suitable solvent, to obtain crystals of high purity.

-

Crystal Growth: Single crystals suitable for X-ray diffraction analysis are grown from the purified product. This can be achieved by slow evaporation of the solvent from a saturated solution of the compound. The choice of solvent is critical for obtaining high-quality crystals.

Causality Behind Experimental Choices

-

Choice of Reactants: 4-bromobenzaldehyde provides the bromophenyl group, while nitroethane serves as the source of the nitroprop-1-enyl moiety. The bromine atom is an interesting feature from a drug design perspective, as it can participate in halogen bonding and other non-covalent interactions.

-

Catalyst: The basic catalyst is essential to deprotonate the α-carbon of nitroethane, forming a nucleophile that attacks the carbonyl carbon of the aldehyde.

-